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Compound of Interest

Compound Name: 5-Chlorohexanoic acid

Cat. No.: B8773844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential applications of 5-chlorohexanoic acid. Due to the limited availability of

experimental data in the public domain, this guide combines established chemical principles

with computed data to offer valuable insights for research and development professionals.

Molecular Structure and Chemical Identity
5-Chlorohexanoic acid is a halogenated carboxylic acid with the molecular formula

C₆H₁₁ClO₂.[1][2] The structure consists of a six-carbon hexanoic acid backbone with a chlorine

atom substituted at the fifth carbon position. This chiral center results in two possible

enantiomers, (R)-5-chlorohexanoic acid and (S)-5-chlorohexanoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8773844?utm_src=pdf-interest
https://www.benchchem.com/product/b8773844?utm_src=pdf-body
https://www.benchchem.com/product/b8773844?utm_src=pdf-body
https://www.researchgate.net/publication/240837753_Ring-Opening_Polymerization_of_e-Caprolactone_Using_Novel_TinII_Alkoxide_Initiators
https://pmc.ncbi.nlm.nih.gov/articles/PMC9950825/
https://www.benchchem.com/product/b8773844?utm_src=pdf-body
https://www.benchchem.com/product/b8773844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name 5-chlorohexanoic acid [1]

Molecular Formula C₆H₁₁ClO₂ [1][2]

Molecular Weight 150.60 g/mol [1]

CAS Number 112176-22-4 [1]

Canonical SMILES CC(CCCC(=O)O)Cl [1]

InChI Key
BKYXJMPZIUFVJA-

UHFFFAOYSA-N
[1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 4 [1]

Topological Polar Surface Area 37.3 Å² [1]

XLogP3-AA 1.5 [1]

Table 1: Chemical Identifiers and Computed Physicochemical Properties of 5-Chlorohexanoic
Acid.

Proposed Synthesis and Experimental Workflow
While specific, detailed experimental protocols for the synthesis of 5-chlorohexanoic acid are

not readily available in public literature, a plausible synthetic route can be proposed based on

established organic chemistry reactions. A potential method involves the ring-opening of a

suitable lactone precursor.

Proposed Synthetic Pathway
A viable approach for the synthesis of 5-chlorohexanoic acid is the ring-opening of ε-

caprolactone. This method provides a straightforward route to the corresponding 6-

hydroxyhexanoic acid, which can then be chlorinated at the 5-position. However, a more direct
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route to a chloro-substituted hexanoic acid would involve the ring-opening of a substituted

lactone. A generalized representation of a synthetic approach is outlined below.

Proposed Synthesis of 5-Chlorohexanoic Acid

ε-Caprolactone

Ring Opening and Chlorination

Thionyl Chloride (SOCl₂)

6-Chlorohexanoyl chloride

Hydrolysis

6-Chlorohexanoic Acid

Isomerization (potential route)

5-Chlorohexanoic Acid

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 5-Chlorohexanoic acid.
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General Experimental Workflow
The synthesis, purification, and characterization of 5-chlorohexanoic acid would typically

follow a standard laboratory workflow.

General Experimental Workflow

Synthesis of 5-Chlorohexanoic Acid

Aqueous Workup & Extraction

Purification (e.g., Column Chromatography or Distillation)

Structural Characterization Purity Analysis (e.g., HPLC, GC)

NMR Spectroscopy (¹H, ¹³C) Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Click to download full resolution via product page

Caption: General workflow for synthesis and characterization.

Spectroscopic Data (Predicted)
Due to the scarcity of experimental spectroscopic data for 5-chlorohexanoic acid, the

following tables provide predicted data based on its molecular structure and typical values for

similar compounds.
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Proton (¹H)
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Ha (-COOH) 10.0 - 12.0 singlet 1H

Hb (-CH(Cl)-) 3.8 - 4.2 multiplet 1H

Hc (-CH₂) 2.2 - 2.5 triplet 2H

Hd (-CH₂) 1.6 - 1.9 multiplet 2H

He (-CH₂) 1.4 - 1.7 multiplet 2H

Hf (-CH₃) 1.4 - 1.6 doublet 3H

Table 2: Predicted ¹H NMR Spectral Data for 5-Chlorohexanoic Acid.

Carbon (¹³C) Predicted Chemical Shift (ppm)

C1 (-COOH) 175 - 180

C2 (-CH₂-) 30 - 35

C3 (-CH₂-) 20 - 25

C4 (-CH₂-) 35 - 40

C5 (-CH(Cl)-) 60 - 65

C6 (-CH₃) 20 - 25

Table 3: Predicted ¹³C NMR Spectral Data for 5-Chlorohexanoic Acid.

Functional Group Predicted IR Absorption (cm⁻¹)

O-H stretch (Carboxylic Acid) 2500 - 3300 (broad)

C=O stretch (Carboxylic Acid) 1700 - 1725

C-O stretch 1210 - 1320

C-Cl stretch 600 - 800
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Table 4: Predicted Infrared (IR) Spectral Data for 5-Chlorohexanoic Acid.

Reactivity and Potential Applications in Drug
Development
5-Chlorohexanoic acid possesses two primary reactive sites: the carboxylic acid group and

the secondary alkyl chloride.

Carboxylic Acid Group: The carboxylic acid functionality can undergo a variety of reactions,

including esterification, amidation, and reduction to the corresponding alcohol. These

transformations are fundamental in medicinal chemistry for the synthesis of prodrugs,

analogs, and for conjugation to other molecules.

Alkyl Chloride Group: The chlorine atom at the 5-position can be displaced by nucleophiles in

Sₙ2 reactions, allowing for the introduction of a wide range of functional groups. This

provides a handle for further molecular elaboration and the synthesis of diverse compound

libraries.

While there is no specific information on the biological activity of 5-chlorohexanoic acid in the

reviewed literature, halogenated organic compounds are of significant interest in drug

discovery. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic

stability, and binding affinity to biological targets. Halogen bonding, a non-covalent interaction

involving a halogen atom, is also increasingly recognized as an important factor in drug-

receptor interactions.

Given its bifunctional nature, 5-chlorohexanoic acid represents a versatile building block for

the synthesis of novel chemical entities with potential therapeutic applications. Further research

is warranted to explore its biological activity profile and its utility as a scaffold in drug design

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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